

Application Note & Protocol: In-Situ Protein Cross-Linking in Mammalian Cells using DSSO

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Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and elucidating the structural topology of protein complexes within their native cellular environment.^{[1][2]} By covalently linking proteins that are in close proximity, XL-MS can capture transient or weak interactions that are often lost during traditional affinity purification-based methods.^[1] This approach provides distance constraints that can be used to build low-resolution models of protein structures and interaction interfaces.^{[3][4][5]}

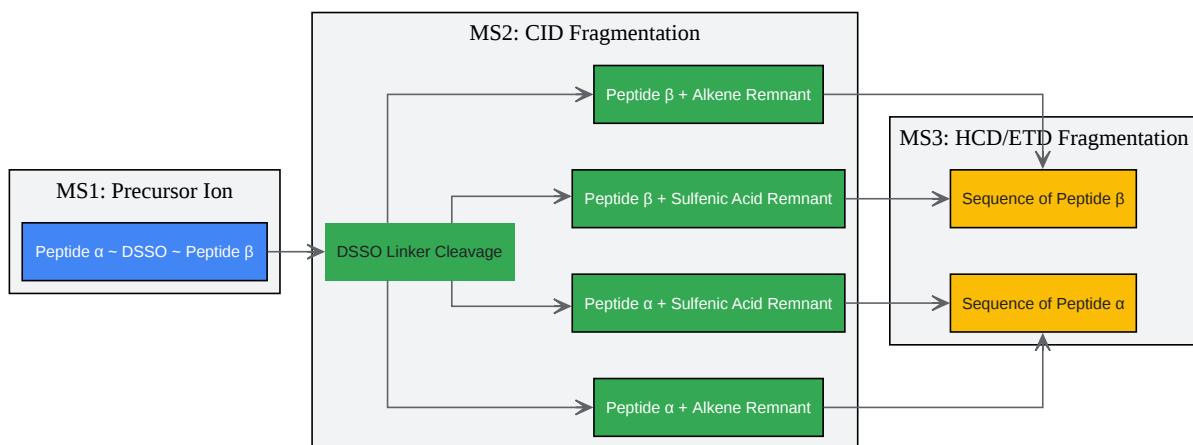
Disuccinimidyl sulfoxide (DSSO) is a membrane-permeable, MS-cleavable cross-linker that has become a valuable tool for in-situ cross-linking studies.^[1] DSSO contains two N-hydroxysuccinimide (NHS) esters that react primarily with the primary amines of lysine residues.^{[2][6]} A key advantage of DSSO is its sulfoxide bond, which is labile and can be specifically cleaved in the gas phase during collision-induced dissociation (CID) in the mass spectrometer.^{[3][6][7]} This cleavage separates the cross-linked peptides, allowing for their individual sequencing via subsequent MS/MS/MS (MS3) fragmentation, which greatly simplifies data analysis and increases the confidence of cross-link identification.^{[3][8]}

This document provides detailed protocols for performing cell-based protein cross-linking using DSSO, from live-cell treatment to sample preparation for mass spectrometry analysis.

Principle of DSSO Cross-Linking and Identification

DSSO is a homobifunctional cross-linker with two NHS esters separated by a 10.3 Å spacer arm.[6] The NHS esters react with primary amines (predominantly on lysine residues, but also possible on serine, threonine, and tyrosine) to form stable amide bonds.[4][6][9]

During tandem mass spectrometry (MS/MS), the unique sulfoxide bond in the DSSO spacer is cleaved under CID. This generates a characteristic signature in the MS2 spectrum: the original cross-linked peptide pair is separated into two individual peptides, each carrying a remnant of the DSSO linker. These fragment ions can then be selected for a further round of fragmentation (MS3) to determine their amino acid sequences. This multi-stage fragmentation strategy simplifies the complex spectra typically generated from cross-linked peptides and enables confident identification using standard database search algorithms.[3][7]

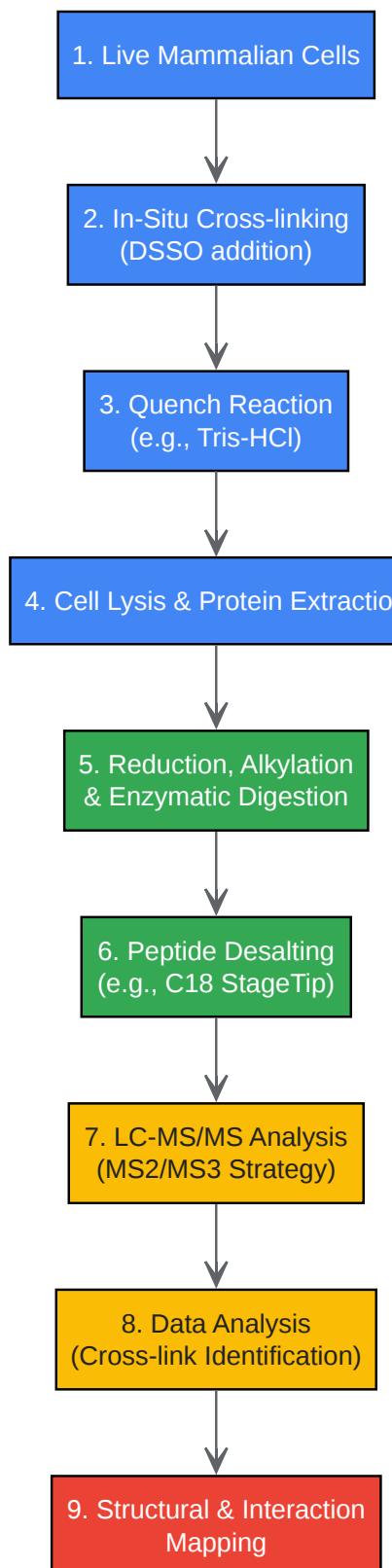


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Caption: MS-cleavage of a DSSO inter-linked peptide during tandem mass spectrometry.

General Experimental Workflow

The overall workflow for a cell-based XL-MS experiment using DSSO involves several key stages, from sample preparation to data analysis. The process begins with cross-linking proteins directly in live cells to preserve native interactions. Following cell lysis, the proteome is digested, and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is then used to identify the cross-linked peptides and map the protein interaction networks.



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Caption: General workflow for in-situ cross-linking mass spectrometry using DSSO.

Data Summary Tables

Table 1: Recommended DSSO Cross-Linking Conditions

Sample Type	Cell Line	DSSO Concentration (Final)	Incubation Time	Temperature	Quenching Buffer	Reference
Live Cells	HEK293T	~2.5 mM	1 hour	4°C	50 mM Tris-HCl, pH 8	[1][10]
Live Cells	HEK293T	3 mM	1 hour	4°C	Not specified	[11]
Purified Protein	Bovine Serum Albumin (BSA)	1:1 molar ratio (protein amine:DSSO)	1 hour	Room Temp.	20 mM Ammonium Bicarbonate	[1][10]
Purified Complex	Yeast 20S Proteasome	~1 mM	0.5 - 16 hours (overnight)	Not specified	Ammonium Bicarbonate	[3]

Table 2: Key Properties of DSSO Cross-Linker

Property	Description	Reference
Molecular Weight	388.35 g/mol	[6]
Spacer Arm Length	10.3 Å	[6]
Reactive Groups	N-hydroxysuccinimide (NHS) Esters	[6]
Target Residues	Primary amines (-NH ₂) on Lysine (K), Serine (S), Threonine (T), Tyrosine (Y)	[4][9]
Cleavability	MS-cleavable (CID) at sulfoxide bond	[3][6]
Solubility	Soluble in DMSO or DMF	[6]
Cell Permeability	Membrane-permeable	[1]

Detailed Experimental Protocols

Protocol 1: In-Situ Cross-Linking of Mammalian Cells

This protocol is adapted from studies using HEK293T cells and can be optimized for other cell lines.[1][10]

Materials and Reagents:

- Mammalian cells (e.g., HEK293T)
- Phosphate-Buffered Saline (PBS), ice-cold
- Hypotonic Buffer (10 mM HEPES pH 8.0, 10 mM NaCl, 1 mM MgCl₂, 0.5 mM DTT, Protease Inhibitors)
- DSSO (**Disuccinimidyl sulfoxide**)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Quenching Buffer (1 M Tris-HCl, pH 8.0)

- Cell scraper and centrifuge

Procedure:

- Cell Harvest: Culture cells to ~80-90% confluence. For a typical experiment, start with approximately 50 million cells.[1][10] Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Suspension: Harvest cells by scraping and transfer to a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold hypotonic buffer per 50 million cells.[1][10]
- DSSO Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO in anhydrous DMSO. For example, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[6]
- Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to achieve the desired final concentration (e.g., for a ~2.5 mM final concentration, add 50 µL of 50 mM DSSO to the 1 mL cell suspension).[1][10]
- Incubation: Incubate the reaction mixture for 1 hour at 4°C with gentle end-to-end rotation.[1][10] Note: Optimal incubation time and temperature may need to be determined empirically for different cell types and target complexes.[11]
- Quenching: Terminate the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0).[1] Incubate for 15 minutes at 4°C with gentle rotation to quench any unreacted DSSO.
- Cell Lysis: Proceed immediately to your standard cell lysis and protein extraction protocol. This can be a whole-cell lysis or a subcellular fractionation protocol, such as chromatin or mitochondrial isolation, depending on the biological question.[1][4]

Protocol 2: Protein Digestion for Mass Spectrometry

Materials and Reagents:

- Lysis buffer compatible with downstream digestion (e.g., containing 8 M Urea)

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
- Trypsin, MS-grade
- Formic Acid (FA)
- C18 StageTips or equivalent for desalting

Procedure:

- Denaturation, Reduction, and Alkylation:
 - Lyse the cross-linked cell pellet in a denaturing buffer (e.g., 8 M Urea).
 - Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes.
 - Alkylate cysteine residues by adding IAA to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature in the dark.
- Enzymatic Digestion:
 - Dilute the sample with digestion buffer to reduce the urea concentration to < 2 M.
 - Add MS-grade trypsin at a ratio of 1:50 or 1:100 (enzyme:protein, w/w).
 - Incubate overnight (12-16 hours) at 37°C.
- Digestion Quench and Desalting:
 - Quench the digestion by adding formic acid to a final concentration of 1-5%.
 - Centrifuge the sample to pellet any precipitate.

- Desalt the resulting peptide mixture using a C18 StageTip or other solid-phase extraction method.
- Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS analysis.

Data Analysis and Interpretation

Analysis of XL-MS data requires specialized software capable of handling the complexity of cross-linked peptide spectra. Tools like MeroX, XlinkX, and Proteome Discoverer with specific nodes are designed to identify the characteristic fragmentation patterns of DSSO.[\[6\]](#)[\[7\]](#)[\[12\]](#)

The analysis identifies three main types of cross-linked products:

- Inter-protein cross-links: Peptides from two different proteins are linked, identifying a protein-protein interaction.
- Intra-protein cross-links: Peptides from the same protein are linked, providing distance constraints on the protein's three-dimensional structure.
- Mono-linked (Dead-end) peptides: One end of the DSSO molecule has reacted with a peptide, while the other end has been hydrolyzed.[\[7\]](#)

Caption: Types of cross-links identified and the structural information they provide.

Application Example: Mapping Protein Interactions in Human Chromatin

A significant application of in-situ DSSO cross-linking is the mapping of native protein complexes in live human cells.[\[1\]](#) By applying this workflow to HEK293T cells and isolating chromatin, researchers have successfully recapitulated known interactions and discovered novel ones within nucleosomes and other chromatin-associated complexes.[\[1\]](#) The identified inter-protein cross-links provide a spatial interaction map, revealing how different proteins assemble to regulate chromatin structure and function. For example, cross-links can confirm direct interactions between histone proteins and chromatin remodeling factors in their native state.

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